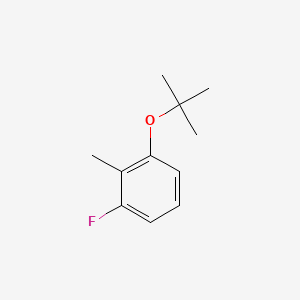
2-(tert-Butoxy)-6-fluorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxy)-6-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluorotoluene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(tert-Butoxy)-6-fluorotoluene can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butoxy)-6-fluorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted toluene derivatives.
Applications De Recherche Scientifique
2-(tert-Butoxy)-6-fluorotoluene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxy)-6-fluorotoluene involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the reactivity of the compound, making it more susceptible to electrophilic aromatic substitution reactions. The fluorine atom can enhance the compound’s stability and reactivity by affecting the electronic distribution within the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Sodium tert-butoxide: Similar to potassium tert-butoxide, used as a strong base.
Uniqueness
2-(tert-Butoxy)-6-fluorotoluene is unique due to the presence of both the tert-butoxy group and the fluorine atom on the toluene ring. This combination imparts distinct reactivity and stability characteristics, making it valuable in various chemical applications.
Propriétés
Formule moléculaire |
C11H15FO |
|---|---|
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
1-fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,1-4H3 |
Clé InChI |
MJOVNPSQEYEFTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


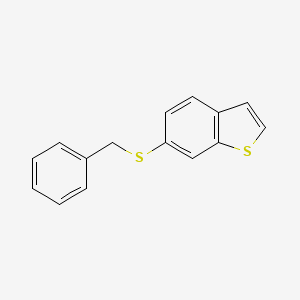
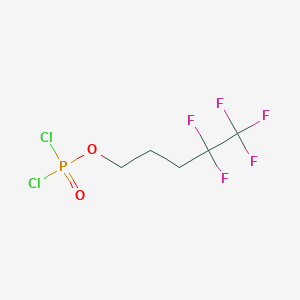
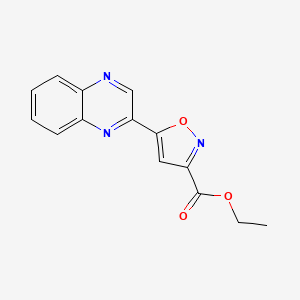
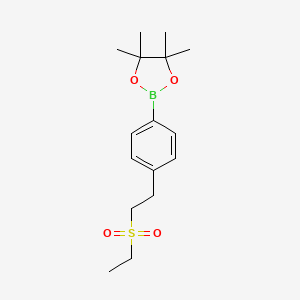
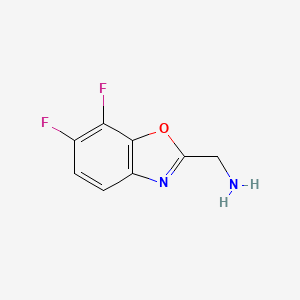
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
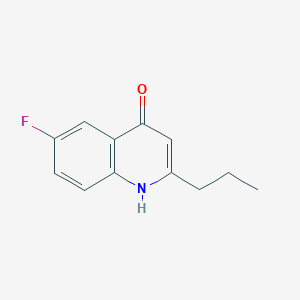
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
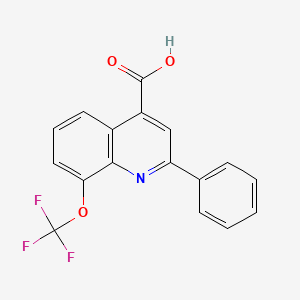
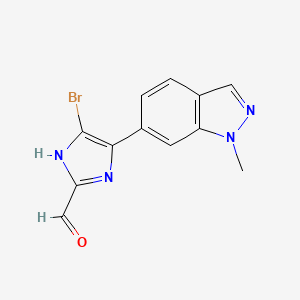
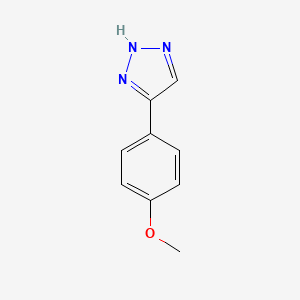
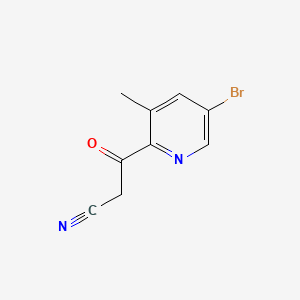

![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
